1'-Methyl-2,4'-bipyridin-1-ium dichloride
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Overview
Description
1’-Methyl-2,4’-bipyridin-1-ium dichloride is a bipyridinium salt that has garnered significant interest in various fields of chemistry and material science. This compound is known for its unique electrochemical properties, making it a valuable component in redox flow batteries, electrochromic devices, and molecular machines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-2,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction, where 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts react with aromatic diamines . The reaction conditions often include refluxing in ethanol with a large excess of 1-chloro-2,4-dinitrobenzene for several days .
Industrial Production Methods
Industrial production methods for bipyridinium salts, including 1’-Methyl-2,4’-bipyridin-1-ium dichloride, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as crystallization and extraction .
Chemical Reactions Analysis
Types of Reactions
1’-Methyl-2,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Redox Reactions: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution Reactions: It can participate in substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with 1’-Methyl-2,4’-bipyridin-1-ium dichloride include strong oxidizing and reducing agents, as well as nucleophiles like halides . Reaction conditions often involve controlled temperatures and solvents like ethanol or aqueous solutions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, redox reactions typically result in reduced or oxidized forms of the compound, while substitution reactions yield various substituted bipyridinium derivatives .
Scientific Research Applications
1’-Methyl-2,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1’-Methyl-2,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions. These reactions are facilitated by the compound’s unique electronic structure, which allows it to accept and donate electrons efficiently . The molecular targets and pathways involved include various redox-active sites in both chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
4,4’-Bipyridinium dichloride: Another bipyridinium salt with comparable electrochemical behavior but distinct structural features.
Uniqueness
1’-Methyl-2,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other bipyridinium salts . This uniqueness makes it particularly valuable in applications requiring precise control over redox processes .
Properties
CAS No. |
111876-52-9 |
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Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
1-methyl-4-pyridin-1-ium-2-ylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C11H11N2.2ClH/c1-13-8-5-10(6-9-13)11-4-2-3-7-12-11;;/h2-9H,1H3;2*1H/q+1;;/p-1 |
InChI Key |
QUAHSOMTYSCHHF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=[NH+]2.[Cl-].[Cl-] |
Origin of Product |
United States |
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